2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid
Description
Properties
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c16-13(15-8-4-1-5-9-15)10-19-12-7-3-2-6-11(12)14(17)18/h2-3,6-7H,1,4-5,8-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQMXDHBVWJPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structure-activity relationship of piperidinyl thiobenzoic acid derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship of Piperidinyl Thiobenzoic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring is a cornerstone, integral to the structure of numerous pharmaceuticals.[1] When coupled with a thiobenzoic acid moiety, it forms the piperidinyl thiobenzoic acid scaffold, a class of compounds demonstrating a remarkable breadth of biological activities. These derivatives have emerged as promising inhibitors for a range of therapeutic targets, from bacterial enzymes crucial for survival to kinases implicated in cancer progression.[2][3]
This guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing the efficacy of piperidinyl thiobenzoic acid derivatives. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological outcomes. By synthesizing data from key studies, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate the chemical space of this versatile scaffold and rationally design next-generation therapeutic agents.
The Core Scaffold: A Tripartite Molecular Architecture
The therapeutic versatility of piperidinyl thiobenzoic acid derivatives stems from a modular three-part architecture. Understanding these components is fundamental to interpreting SAR data.
-
Region A: The Piperidine Ring: This saturated heterocycle often serves as a key anchoring group, with its nitrogen atom (N1) providing a critical site for modification to influence potency, selectivity, and pharmacokinetic properties.[4]
-
Region B: The Thioether Linker: A flexible alkylthio (-S-CH₂-) chain connects the two primary rings. Its length and conformation can significantly impact how the molecule fits within a target's binding pocket.
-
Region C: The Thiobenzoic Acid Moiety: This aromatic carboxylic acid is crucial for target interaction, often engaging in hydrogen bonding or ionic interactions via its carboxyl group.[5] Substitutions on this ring modulate the electronic and steric properties of the molecule.
Below is a generalized representation of this scaffold, highlighting the key regions for synthetic modification.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iomcworld.com [iomcworld.com]
In Silico Binding Analysis of Piperidinyl-Benzoic Acid Ligands: A Senior Application Scientist's Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Button Click – A Causal Approach to In Silico Drug Discovery
In the realm of computational drug discovery, the allure of automated workflows and high-throughput virtual screening is undeniable. However, true innovation arises not from the mere execution of software but from a deep, causal understanding of the entire in silico pipeline. This guide is structured to move beyond a simple recitation of protocols. As a Senior Application Scientist, my objective is to provide you with the field-proven insights that transform a novice user into a computational strategist. We will delve into the "why" behind each experimental choice, ensuring that every step is not just a procedure but a self-validating system for generating robust and reliable data. The piperidinyl-benzoic acid scaffold is a privileged structure in medicinal chemistry, and understanding its nuanced interactions with biological targets through a computational lens is paramount for successful drug design. This document will serve as your comprehensive companion in this endeavor.
The Strategic Blueprint: An Overview of the In Silico Workflow
Our journey will navigate through the essential stages of an in silico binding study, from initial setup to the interpretation of results that can meaningfully guide experimental efforts. The process is not linear but cyclical, with insights from later stages often informing refinements in the earlier ones.
Caption: A strategic overview of the in silico workflow for binding studies.
Part 1: Meticulous Preparation – The Foundation of Reliable Results
The adage "garbage in, garbage out" is particularly resonant in computational chemistry. The accuracy of your in silico predictions is fundamentally dependent on the quality of your initial structures.
Target Protein Preparation: From PDB to Docking-Ready
The three-dimensional structure of your target protein, typically obtained from the Protein Data Bank (PDB), is rarely ready for immediate use.[1] It requires careful preparation to ensure it is a chemically accurate representation of the biological system.
Causality Behind the Protocol: The primary goal is to create a computationally tractable model that is as close to the physiological state as possible. This involves removing non-essential molecules, correcting structural artifacts, and assigning correct protonation states and charges.
Experimental Protocol: Protein Preparation using AutoDock Tools
-
Obtain the PDB Structure: Download the desired protein structure (e.g., from the RCSB PDB database).
-
Clean the Structure:
-
Remove water molecules and other heteroatoms (e.g., ions, co-factors) that are not essential for the binding of your ligand. This can be done using software like Discovery Studio Visualizer or manually editing the PDB file.[2]
-
If the protein is a multimer, decide whether to use the full complex or a single monomer for docking. For symmetrical binding sites, a monomer is often sufficient.
-
-
Add Hydrogens: PDB structures often lack explicit hydrogen atoms. Add hydrogens, paying special attention to adding polar hydrogens only, as these are crucial for forming hydrogen bonds.[2]
-
Assign Charges: Compute Gasteiger charges. These are partial atomic charges that are essential for calculating the electrostatic interactions between the protein and the ligand.
-
Merge Non-Polar Hydrogens: For efficiency in docking calculations, non-polar hydrogens are often merged with their parent carbon atoms.
-
Define the Grid Box: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. It should encompass the entire binding site of interest. If the binding site is unknown, the grid box can be set to cover the entire protein for "blind docking."[2]
-
Save in PDBQT Format: The final prepared protein structure, along with the grid information, is saved in the PDBQT file format, which is the input format for AutoDock Vina.
Ligand Preparation: Optimizing the Piperidinyl-Benzoic Acid Scaffold
The 3D conformation of your ligand is just as critical as the protein structure. The piperidinyl-benzoic acid scaffold has several key features that require careful attention during preparation.
Causality Behind the Protocol: The goal is to generate a low-energy, 3D conformation of the ligand with correct atom types and rotatable bonds defined. The flexibility of the piperidine ring and the rotatable bond connecting it to the benzoic acid moiety are key determinants of its binding mode.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: Start with a 2D representation of your ligand (e.g., from ChemDraw or a SMILES string) and convert it to a 3D structure using software like Open Babel or Chem3D.
-
Energy Minimization: Perform an energy minimization of the 3D structure to obtain a stable, low-energy conformation. This is typically done using a molecular mechanics force field such as MMFF94.[3]
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. For piperidinyl-benzoic acid derivatives, the bond connecting the piperidine ring to the benzoic acid and any flexible substituents are critical.
-
Assign Charges: As with the protein, assign partial charges to the ligand atoms (e.g., Gasteiger charges).
-
Save in PDBQT Format: Save the prepared ligand in the PDBQT format.
Part 2: The Core of the Analysis – Molecular Docking and Beyond
With meticulously prepared protein and ligand structures, we can now proceed to the core computational analysis: predicting the binding mode and affinity.
Molecular Docking: Predicting the Handshake
Molecular docking algorithms explore the conformational space of the ligand within the defined binding site of the protein, scoring and ranking the different binding poses.[1]
Causality Behind the Choice of Algorithm: The choice of docking software (e.g., AutoDock Vina, Glide, GOLD) depends on a balance of accuracy, speed, and the specific nature of the binding problem. For flexible ligands like piperidinyl-benzoic acid derivatives, algorithms that can efficiently sample a large conformational space are preferred.
Caption: The workflow of a typical molecular docking experiment.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Prepare the Configuration File: Create a text file that specifies the paths to the protein and ligand PDBQT files, the coordinates of the center of the grid box, the dimensions of the grid box, and the exhaustiveness parameter (which controls the thoroughness of the search).
-
Run the Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input.
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Analyze the Results: Vina will output a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol). A more negative binding affinity indicates a stronger predicted interaction.
Post-Docking Analysis: From Numbers to Insights
The raw output of a docking simulation is a set of poses and scores. The real scientific value comes from a detailed analysis of these results to understand the key molecular interactions driving the binding.
Causality Behind the Analysis: By visualizing the top-ranked poses and identifying specific interactions, we can build a hypothesis about the binding mechanism. This understanding is crucial for structure-activity relationship (SAR) studies and for designing new, more potent ligands.
Key Interactions to Analyze for Piperidinyl-Benzoic Acid Ligands:
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Hydrogen Bonds: The carboxylic acid group of the benzoic acid moiety is a potent hydrogen bond donor and acceptor. The piperidine nitrogen can also act as a hydrogen bond acceptor. Identifying hydrogen bonds with key residues in the protein's active site is often a primary indicator of a strong interaction.
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Hydrophobic Interactions: The phenyl ring of the benzoic acid and the aliphatic part of the piperidine ring can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.
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Salt Bridges: If the benzoic acid is deprotonated (carboxylate) and there is a positively charged residue (e.g., Lysine, Arginine) in the binding site, a strong salt bridge can form.
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π-π Stacking: The aromatic ring of the benzoic acid can engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
Data Presentation: Summarizing Docking Results
A well-structured table is essential for comparing the binding affinities of different ligands.
| Ligand ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types | Experimental IC50/Ki (if available) |
| PBAL-01 | Tyrosinase | -8.5 | HIS244, HIS263 | Hydrogen Bond, Hydrophobic | 15 µM |
| PBAL-02 | Tyrosinase | -9.2 | HIS244, HIS263, PHE264 | Hydrogen Bond, Hydrophobic, π-π Stacking | 5 µM |
| PBAL-03 | CCR5 | -10.1 | TYR108, GLN194 | Hydrogen Bond, Salt Bridge | 2 nM |
| PBAL-04 | CCR5 | -9.5 | TYR108, TRP86 | Hydrogen Bond, Hydrophobic | 10 nM |
Note: The data in this table is illustrative and compiled from concepts in the searched literature.[4][5]
Part 3: Enhancing Confidence – Advanced Computational Techniques
While molecular docking provides a valuable snapshot of the binding event, more advanced techniques can offer a more dynamic and quantitative picture.
Molecular Dynamics (MD) Simulations: The Binding Event in Motion
MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the dynamics of their interactions.
Causality Behind the Method: Biological systems are not static. MD simulations allow us to observe how the ligand and protein adapt to each other's presence, revealing the stability of the predicted binding pose and potentially identifying alternative binding modes.
Experimental Protocol: Overview of a Protein-Ligand MD Simulation with GROMACS
-
System Preparation:
-
Ligand Parameterization: This is a critical step. While general force fields like GAFF (General Amber Force Field) can be used, for novel scaffolds, specific parameterization may be necessary to accurately describe the bonded and non-bonded interactions of the piperidinyl-benzoic acid moiety.[6][7] This often involves quantum mechanical calculations to derive partial charges and dihedral angle parameters.
-
Solvation: Place the protein-ligand complex in a box of explicit water molecules to mimic the cellular environment.
-
Ionization: Add ions to neutralize the system and achieve a physiological salt concentration.
-
-
Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate the pressure to ensure a stable simulation.
-
Production Run: Run the simulation for a desired length of time (typically tens to hundreds of nanoseconds).
-
Analysis: Analyze the trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD) and to study the persistence of key interactions over time.
Binding Free Energy Calculations: A More Quantitative Prediction
Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the binding free energy of a ligand to a protein from the snapshots of an MD simulation.[3][8]
Causality Behind the Method: While docking scores provide a relative ranking of ligands, binding free energy calculations aim to provide a more absolute measure of binding affinity that can be more directly compared to experimental data.[8]
Data Presentation: MM/GBSA Results
| Ligand ID | Target Protein | ΔG_bind (MM/GBSA) (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |
| PBAL-03 | CCR5 | -45.7 | -55.2 | -20.1 | 29.6 |
| PBAL-04 | CCR5 | -40.1 | -50.8 | -15.5 | 26.2 |
Note: This data is illustrative, demonstrating the types of energy components that contribute to the total binding free energy.
Part 4: The Path Forward – In Silico ADMET and QSAR
A potent ligand is not necessarily a good drug. In silico methods can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of your compounds.
Causality Behind the Prediction: Early assessment of ADMET properties can help to identify potential liabilities and guide the design of compounds with better drug-like properties, saving significant time and resources in the drug development pipeline.[9][10]
Tools for In Silico ADMET Prediction:
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SwissADME: A popular web server for predicting a wide range of physicochemical and pharmacokinetic properties.[9]
-
pkCSM: Another web-based tool for predicting ADMET properties.
Quantitative Structure-Activity Relationship (QSAR):
For a series of related compounds, QSAR models can be built to correlate their chemical structures with their biological activities.[5][11] These models can then be used to predict the activity of new, unsynthesized compounds, further guiding the design process.
Conclusion: An Integrated and Iterative Approach
The in silico binding analysis of piperidinyl-benzoic acid ligands is not a linear process but an iterative cycle of design, computation, and analysis. The insights gained from each stage should inform and refine the next. By adopting the causal and self-validating approach outlined in this guide, you will be well-equipped to leverage the power of computational chemistry to accelerate your drug discovery efforts and to design the next generation of innovative therapeutics.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]
-
Wang, J., et al. (2004). Development and testing of a general amber force field. Journal of computational chemistry, 25(9), 1157-1174. [Link]
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Sun, H. (2009). COMPASS: an ab initio force-field-based study of molecular mechanics. The Journal of Physical Chemistry B, 113(14), 4539-4553. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
-
Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]
-
TrendBioTech. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. [Link]
- Schrödinger, LLC. (2023). Maestro. New York, NY.
-
Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]
-
Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z., & Hou, T. (2019). End-point binding free energy calculation with MM/PBSA and MM/GBSA: strategies and applications in drug design. Chemical reviews, 119(16), 9478-9508. [Link]
-
Sharma, M. C., Jain, S., & Sharma, R. (2017). In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. Journal of the Indian Chemical Society, 94(10), 1135-1146. [Link]
- Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco.
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Berendsen, H. J., van der Spoel, D., & van Drunen, R. (1995). GROMACS: a message-passing parallel molecular dynamics implementation. Computer physics communications, 91(1-3), 43-56. [Link]
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Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 2023. [Link]
-
3D-QSAR Studies on the Biological Activity of Imidazolidinylpiperidinylbenzoic Acids as Chemokine Receptor Antagonists. PubMed, [Link]
-
Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general Amber force field. Journal of computational chemistry, 25(9), 1157-1174. [Link]
-
Jorgensen, W. L., Maxwell, D. S., & Tirado-Rives, J. (1996). Development and testing of the OPLS all-atom force field on conformational energetics and properties of organic liquids. Journal of the American Chemical Society, 118(45), 11225-11236. [Link]
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Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38. [Link]
- The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC.
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-
Open Babel. (n.d.). Retrieved from [Link]
-
Amber Tutorials. (n.d.). Parameterizing your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. Retrieved from [Link]
-
CHARMM-GUI. (n.d.). Retrieved from [Link]
-
GROMACS Tutorials. (n.d.). Protein-Ligand Complex. Retrieved from [Link]
-
Developing force fields when experimental data is sparse: AMBER/GAFF-compatible parameters for inorganic and alkyl oxoanions. RSC Publishing, 2015. [Link]
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- 4. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
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- 9. benchchem.com [benchchem.com]
- 10. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. QSAR and pharmacophore analysis of a series of piperidinyl urea derivatives as HERG blockers and H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Proactive Strategies for Preventing Sulfur Oxidation in Thioether-Based Drug Intermediates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a critical challenge in pharmaceutical development: the prevention of unwanted sulfur oxidation in thioether-based drug intermediates. Uncontrolled oxidation of a thioether to its corresponding sulfoxide or sulfone can introduce impurities, alter biological activity, and compromise the stability of your active pharmaceutical ingredient (API).
This guide is structured to provide both foundational knowledge through frequently asked questions and actionable solutions through detailed troubleshooting guides. Our approach is grounded in mechanistic principles to empower you to make informed decisions throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is thioether oxidation, and why is it a concern for my drug intermediates?
A1: Thioether oxidation is a chemical reaction where the sulfur atom of a thioether moiety (R-S-R') is oxidized, typically forming a sulfoxide (R-S(=O)-R') and potentially a sulfone (R-S(=O)₂-R'). This is a significant concern in drug development because the introduction of an oxygen atom to the sulfur changes the molecule's physicochemical properties, including its polarity, solubility, and ability to interact with its biological target.[1][2][3] These changes can lead to a loss of therapeutic efficacy, altered pharmacokinetic profiles, or the formation of uncharacterized and potentially toxic impurities.
Q2: What are the most common sources of oxidation I should be aware of during my experiments?
A2: Oxidation can be initiated by a variety of agents and conditions. Key sources include:
-
Atmospheric Oxygen: Prolonged exposure to air, especially in the presence of light, heat, or metal ion catalysts, can lead to slow oxidation.
-
Peroxides: Residual hydrogen peroxide (H₂O₂) from previous synthetic steps or peroxides present as impurities in common excipients are potent oxidizing agents for thioethers.[4][5]
-
Reagents Used in Synthesis: Many common laboratory reagents are oxidizing agents, such as nitric acid, potassium permanganate, and even bleach (sodium hypochlorite), which is sometimes used for cleaning.[6] Careful selection of reagents is crucial.
-
Metal Ion Contamination: Trace amounts of transition metal ions, such as copper (Cu²⁺) or iron (Fe³⁺), can catalyze the oxidation of thioethers, particularly in solution.[1][7][8]
-
Forced Degradation Conditions: During stability testing, conditions are intentionally harsh to predict the degradation pathways. Oxidative stress is a key component of these studies, often employing agents like hydrogen peroxide.[9][10]
Q3: How can I detect if my thioether intermediate has been oxidized?
A3: Several analytical techniques can be used to detect and quantify thioether oxidation:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method. The formation of the more polar sulfoxide and sulfone will typically result in new peaks with shorter retention times than the parent thioether on a reverse-phase column.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the identity of the new peaks. You will observe a mass increase of +16 atomic mass units (amu) for the sulfoxide and +32 amu for the sulfone relative to the parent thioether.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the oxidized species. The protons and carbons on the atoms adjacent to the sulfur will experience a downfield shift upon oxidation.
-
Infrared (IR) Spectroscopy: The formation of a sulfoxide will introduce a characteristic S=O stretching band in the region of 1030-1070 cm⁻¹.
Q4: Are there any general preventative measures I can take to minimize oxidation?
A4: Yes, several proactive measures can significantly reduce the risk of unwanted oxidation:
-
Inert Atmosphere: Whenever possible, conduct reactions and handle thioether-containing intermediates under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.
-
Solvent Purity: Use high-purity, peroxide-free solvents. Ethers, for example, are known to form peroxides over time.
-
Control of Reaction Temperature: While the effect is reaction-dependent, lower temperatures generally slow down the rate of oxidation reactions.
-
Use of Antioxidants: In formulations, the inclusion of antioxidants can be highly effective.[11][12]
-
Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and inhibit their catalytic activity.[13]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, purification, and formulation of thioether-based drug intermediates.
Issue 1: An unexpected peak appears in my HPLC chromatogram after a reaction or work-up.
Probable Cause: The thioether in your starting material or product has likely been partially oxidized to the corresponding sulfoxide.
Troubleshooting Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Homogeneous catalysis of the oxidation of thiols by metal ions - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. Using transition metal ions as catalysts - Crunch Chemistry [crunchchemistry.co.uk]
- 9. biomedres.us [biomedres.us]
- 10. longdom.org [longdom.org]
- 11. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
- 12. Sulfur containing compounds as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Piperidine Ring Opening in Acidic Conditions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with piperidine-containing molecules. The piperidine ring is a robust and widely used scaffold in medicinal chemistry; however, under certain acidic conditions, it can be susceptible to undesired ring-opening reactions.[1][2] This document provides in-depth troubleshooting advice, mechanistic explanations, and preventative protocols to ensure the integrity of your compounds during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: Is the piperidine ring generally stable to acidic conditions?
A1: Yes, for the most part. A simple N-alkyl or N-aryl piperidine is a saturated heterocyclic amine and is generally stable to a wide range of acidic conditions. In the presence of acid, the nitrogen atom is protonated to form a piperidinium salt, which is typically resistant to cleavage.[3] However, stability is highly dependent on the substitution pattern and the presence of other functional groups on the ring or the nitrogen atom. Specific functionalities can create pathways for ring cleavage, especially under harsh conditions (e.g., strong acid, high temperatures).
Q2: What is the most common cause of piperidine ring opening in a laboratory setting?
A2: The most frequently encountered pathway for piperidine ring opening under acidic conditions involves structures that can form stabilized cationic intermediates, such as N-acyliminium ions. This is particularly common in piperidine derivatives containing an acyl group on the nitrogen and a good leaving group (like a methoxy or hydroxy group) at the C2 or C6 position. The acid catalyzes the elimination of the leaving group, forming a reactive N-acyliminium ion which is readily attacked by water or other nucleophiles, leading to ring-opened products. Another common, though often multi-step, pathway is the Hofmann elimination, which occurs under basic conditions but begins with the quaternization of the piperidine nitrogen, a reaction that can sometimes occur as a side reaction in the presence of alkylating agents.[4][5]
Q3: Can I use strong acids like Trifluoroacetic Acid (TFA) for deprotection reactions on molecules containing a piperidine ring?
A3: Generally, yes, provided the piperidine is a simple N-alkyl or N-aryl derivative. These are typically stable to standard TFA deprotection cocktails used in peptide synthesis (e.g., for Boc group removal).[6] The risk arises if the piperidine ring itself is part of a more complex, acid-labile system. For example, if the nitrogen is part of an N,O-acetal or if the ring is substituted in a way that facilitates cleavage via an N-acyliminium ion pathway, TFA can certainly induce ring opening. Always assess the overall structure of your molecule for acid-labile functionalities before proceeding.
Q4: What is the difference between Hofmann elimination and Emde degradation for piperidine ring opening?
A4: Both are classical methods for cleaving C-N bonds in cyclic amines but operate under different mechanisms.
-
Hofmann Elimination is an E2 (elimination) reaction that requires converting the piperidine to a quaternary ammonium hydroxide salt and then heating.[7] It proceeds by abstracting a proton from the beta-carbon, leading to the formation of an alkene. It characteristically forms the least substituted alkene (the "Hofmann product").[4][5]
-
Emde Degradation is a reductive cleavage reaction. It also starts with a quaternary ammonium salt, but the C-N bond is cleaved using a reducing agent like sodium amalgam.[8][9] This process does not form an alkene but rather saturates the carbons where the bond was broken. It is particularly useful when Hofmann elimination is not possible (e.g., lack of beta-hydrogens).[8][10]
Detailed Troubleshooting Guide
This section addresses specific experimental issues related to piperidine ring instability in acidic environments.
Issue 1: Degradation of N-Acyl Piperidines (Lactams) During Acidic Workup or Chromatography
Problem: You are working with a substituted 2-piperidone (a δ-lactam) or another N-acyl piperidine. After acidic hydrolysis of another functional group (e.g., an ester) or during purification on silica gel, you observe a significant amount of a linear amino acid product, indicating the piperidine ring has opened.
Probable Cause: Acid-Catalyzed Lactam Hydrolysis
The amide bond within a lactam is susceptible to hydrolysis under acidic conditions, analogous to the hydrolysis of an acyclic amide. The reaction is often slower than ester hydrolysis but can be significant with strong acids and/or heat.[11] The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.
Mechanism: Acid-Catalyzed Lactam Hydrolysis
Caption: Acid-catalyzed hydrolysis of a piperidine lactam.
Solutions & Preventative Measures:
-
Avoid Strong Acids: If possible, use milder acidic conditions for other transformations in the molecule. For example, choose enzymatic hydrolysis for an ester if the lactam is sensitive.
-
Control Temperature: Perform acidic workups at low temperatures (0 °C to room temperature) to minimize the rate of hydrolysis. Avoid heating or refluxing in strong acid unless lactam cleavage is the desired outcome.
-
Neutralize Promptly: After an acidic step, neutralize the reaction mixture as quickly as possible with a mild base (e.g., NaHCO₃, Et₃N) before concentration or purification.
-
Buffer Silica Gel: When performing column chromatography, the inherent acidity of silica gel can catalyze the hydrolysis of sensitive compounds. You can neutralize the silica by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), in the eluent.
Issue 2: Unexpected Ring Opening of Piperidines with Substituents at C2
Problem: You have an N-acyl piperidine with a leaving group (e.g., -OR, -SR, -OH) at the C2 position. Upon exposure to a Lewis acid or Brønsted acid, the compound rapidly decomposes into a complex mixture or a linear, unsaturated product.
Probable Cause: N-Acyliminium Ion Formation and Subsequent Reaction
This is a classic pathway for C-N bond cleavage in functionalized piperidines. The acid catalyzes the loss of the leaving group at C2, forming a highly electrophilic cyclic N-acyliminium ion. This intermediate is susceptible to attack by nucleophiles. If water is the nucleophile, it leads to a hemiaminal which can exist in equilibrium with the ring-opened amino-aldehyde.
Workflow: N-Acyliminium Ion Mediated Ring Opening ```dot
// Nodes Start [label="N-Acyl-2-alkoxypiperidine"]; Acyliminium [label="N-Acyliminium Ion\n(Cyclic Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Hemiaminal [label="Hemiaminal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RingOpened [label="Ring-Opened\nAmino-Aldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Acyliminium [label=" + Lewis/Brønsted Acid\n - ROH"]; Acyliminium -> Hemiaminal [label=" + H₂O"]; Hemiaminal -> RingOpened [label=" Ring-Chain\n Tautomerism"]; }
Caption: The Hofmann elimination pathway leading to ring cleavage.
Solutions & Preventative Measures:
-
Stoichiometric Control: Use a precise stoichiometry of your alkylating agent to avoid an excess that could lead to quaternization.
-
Protect the Nitrogen: If the piperidine nitrogen is not the intended site of reaction, protect it beforehand with a suitable group (e.g., Boc, Cbz). This is the most reliable way to prevent unwanted side reactions at the nitrogen. *[6][12] Milder Base for Workup: Use a weaker, non-nucleophilic base for the workup, such as aqueous NaHCO₃ or a tertiary amine base like DIPEA, instead of strong bases like NaOH or KOH.
-
Temperature Control: Keep the temperature low during both the reaction and the workup, as the elimination step is often promoted by heat.
[7]***
Summary of Factors Influencing Piperidine Ring Stability
The following table summarizes key factors that influence the stability of the piperidine ring in the presence of acid.
| Piperidine Type | Activating Feature / Reaction | Lability Conditions | Relative Lability | Prevention / Mitigation Strategy |
| N-Alkyl / N-Aryl | Protonation to form piperidinium salt | Generally stable | Low | Usually not required. Ring is robust. |
| N-Acyl (Lactam) | Amide bond susceptible to hydrolysis | Strong acid (e.g., HCl, H₂SO₄), heat | Moderate | Use mild acids, low temp, buffered silica gel. |
| N-Acyl-2-alkoxy/hydroxy | Leaving group at C2 | Brønsted or Lewis acids | High | Use anhydrous conditions; protect N with Boc/Cbz. |
| Quaternary Ammonium Salt | Positive charge on Nitrogen | Strong base (e.g., OH⁻, t-BuOK), heat | High (under basic conditions) | Avoid excess alkylating agents; use N-protection. |
Experimental Protocols
Protocol 1: Boc Protection of Piperidine Nitrogen to Prevent Side Reactions
This protocol describes a standard procedure to protect the nitrogen of a piperidine-containing substrate to enhance its stability during subsequent acidic or electrophilic reactions.
Materials:
-
Piperidine-containing substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N, 1.2 equiv) or aqueous NaHCO₃ (sat.)
-
Magnetic stirrer and appropriate glassware
Procedure:
-
Dissolve the piperidine-containing substrate in DCM.
-
Add triethylamine to the solution to act as a base. Alternatively, a biphasic system with saturated aqueous sodium bicarbonate can be used.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O in DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (typically silica gel with a hexane/ethyl acetate gradient) to yield the N-Boc protected piperidine.
Protocol 2: Removal of the Boc Protecting Group
This protocol describes the deprotection of the N-Boc piperidine using standard acidic conditions.
Materials:
-
N-Boc protected piperidine substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or argon supply
Procedure:
-
Dissolve the N-Boc protected piperidine in DCM (approx. 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Slowly add TFA to the solution (typically 20-50% v/v). Caution: TFA is highly corrosive.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual TFA.
-
The resulting piperidinium TFA salt can be used directly or neutralized by partitioning between an organic solvent (e.g., DCM, EtOAc) and a mild aqueous base (e.g., sat. NaHCO₃) to obtain the free amine.
References
- Gharpure, S. J., et al. (2021). Piperidine synthesis through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. Molecules, 26(15), 4483.
-
Wikipedia. (n.d.). Piperidine. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved February 15, 2026, from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Ashenhurst, J. (2017, October 18). The Hofmann Elimination. Master Organic Chemistry. Retrieved from [Link]
- Pérez-Serrano, L., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(10), 1233–1241.
- Li, Z., & Knowles, R. R. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 88(13), 8869–8876.
- Parikh, A., Parikh, H., & Parikh, K. (n.d.). Emde Degradation. Name Reactions in Organic Synthesis.
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
- Forró, E., & Fülöp, F. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. ChemistryOpen, 13(1), e202400475.
-
Wikipedia. (n.d.). Hofmann elimination. Retrieved February 15, 2026, from [Link]
- Tsegaw, A., et al. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3293.
- Sugimoto, H., et al. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 37(25), 4343–4351.
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4).
-
LibreTexts Chemistry. (2021, December 27). 11.8: Quaternary Ammonium Salts- Hofmann Elimination. Retrieved from [Link]
-
Tsegaw, A., et al. (2022, May 8). N-Dealkylation of Amines. ResearchGate. Retrieved from [Link]
-
Hunt, I. (n.d.). Ch22: Hofmann elimination. University of Calgary. Retrieved from [Link]
-
ResearchGate. (2010, March). ChemInform Abstract: Synthesis and Ring-Chain Tautomerism of 2-(2-Pyridylcarbonyl)- and 2-( 2-Quinolylcarbonyl)benzoic Acid Chlorides and Amides. Retrieved from [Link]
-
ResearchGate. (2024, December 27). (PDF) Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Emde degradation of quaternary ammonium salts. Retrieved from [Link]
- Hageman, H. A. (1953). The von Braun Cyanogen Bromide Reaction. Organic Reactions, 7, 198-262.
-
Cambridge University Press. (2012, February 5). Emde Degradation (Chapter 44) - Name Reactions in Organic Synthesis. Retrieved from [Link]
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1623.
-
Scribd. (n.d.). Von Braun Degradation Method | PDF. Retrieved from [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Pharmaceuticals, 14(11), 1109.
-
Chad's Prep. (2021, April 30). 22.4 Hofmann Elimination and Cope Elimination | Organic Chemistry [Video]. YouTube. [Link]
- Fulop, F., et al. (1993). Ring-chain tautomerism in oxazolidines. The Journal of Organic Chemistry, 58(7), 1967–1969.
- Tucker, J. L. (2019). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies.
-
Dr. Bharat Baria. (2020, November 20). Emde degradation method of Alkaloid [Video]. YouTube. [Link]
-
Organic Reactions. (n.d.). The von Braun Cyanogen Bromide Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2021, November 8). C-N Ring Construction: The Breuning Synthesis of Leontidine. Retrieved from [Link]
-
University of Groningen. (2022, May 1). N-Dealkylation of Amines. Retrieved from [Link]
-
Maharaja College, Ara. (2021, June 14). NATURAL PRODUCTS CHEMISTRY Alkaloids General methods of structural elucidation of Alkaloids. Retrieved from [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Emde Degradation (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. youtube.com [youtube.com]
- 10. maharajacollege.ac.in [maharajacollege.ac.in]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Optimizing Thermal Parameters for 2-Chlorobenzoic Acid Substitution
Status: Operational Ticket ID: 2-CBA-SNAr-OPT Operator: Dr. A. Vance, Senior Application Scientist
Module 1: The Thermal Window (Theory & Mechanism)
The "Goldilocks" Zone of Reactivity
Optimizing the reaction temperature for the nucleophilic substitution of 2-chlorobenzoic acid (2-CBA) is not merely about heating the vessel; it is a balancing act between activation energy (
Unlike para-nitrochlorobenzene, where the electron-withdrawing group (EWG) powerfully activates the ring for Nucleophilic Aromatic Substitution (
-
Electronic Deactivation (Ionization): Under basic conditions (required for nucleophiles), the acid deprotonates to a carboxylate (
). This anionic group is electron-donating by induction and repulsion, effectively raising the energy barrier for the incoming nucleophile. -
Catalytic Assistance (The Ortho Effect): In copper-catalyzed (Ullmann-type) reactions, the ortho-carboxylate acts as a directing ligand, coordinating with the copper center to facilitate the oxidative addition step.
Therefore, the temperature must be:
-
High enough (>80°C) to overcome the repulsion of the carboxylate and the steric hindrance at the ortho position.
-
Low enough (<150°C) to prevent protodecarboxylation , where the carboxyl group is lost, yielding chlorobenzene or coupled byproducts lacking the acid functionality.
Visualizing the Pathway
The following diagram illustrates the energy landscape you are navigating.[1][2] Note how the catalyst lowers the
Figure 1: Reaction coordinate comparison showing the necessity of catalysis to avoid the high-temperature decarboxylation zone.
Module 2: Troubleshooting Matrix
User Issue: "My reaction yield is low or the product is impure." Diagnosis: Use the table below to correlate your observation with thermal variables.
| Observation | Thermal Diagnosis | Root Cause Analysis | Remediation |
| No Reaction / <10% Conversion | Temp Too Low (<80°C) | The steric bulk of the ortho-Cl and repulsion from | Increase T to 100–110°C . Switch to higher boiling solvents (e.g., DMF, DMSO) if using water/ethanol. |
| Gas Evolution / Pressure Buildup | Temp Too High (>140°C) | Thermal decarboxylation is releasing | Reduce T to 90–100°C . Verify reactor headspace. Check pH (highly acidic conditions promote decarboxylation). |
| Black Tar / Insoluble Precipitate | Catalyst Deactivation | Copper catalysts (CuI, CuBr) can disproportionate or oxidize at high T without stabilizing ligands. | Add a bidentate ligand (e.g., 1,10-phenanthroline or glycine). Maintain inert atmosphere ( |
| Product is an Anhydride | Dehydration | High T drives intermolecular dehydration between two 2-CBA molecules. | Ensure water is present if hydrolysis is desired, or keep T <120°C for aminations. |
Module 3: Experimental Protocol (Self-Validating)
Protocol: Copper-Catalyzed Amination (Goldberg Reaction) of 2-CBA Objective: Synthesize N-phenylanthranilic acid (Fenamic acid precursor). Validation Check: This protocol uses the "Ortho-Effect" to run at moderate temperatures (Ref 1).
Reagents:
-
2-Chlorobenzoic acid (1.0 eq)
-
Aniline (1.2 eq)
- (2.0 eq) - Base is critical to solubilize the acid.
-
Cu powder or CuI (0.05 eq)
-
Solvent: DMF or iso-Amyl Alcohol.
Step-by-Step Workflow:
-
The Pre-Heat Check:
-
Dissolve 2-CBA and Base in the solvent at Room Temp (RT).
-
Validation: Ensure the solution is clear/homogeneous (formation of potassium salt). If cloudy, add minimal water or heat to 40°C.
-
-
Catalyst Addition:
-
Add Copper source under an inert blanket (
). -
Critical: Do not add catalyst to a hot solution (>80°C) to prevent immediate aggregation.
-
-
The Ramp (Temperature Optimization):
-
Heat to 100°C and hold for 30 mins.
-
Check TLC/HPLC. If <5% conversion, ramp to 125°C (Reflux for Amyl Alcohol) .
-
Warning: Do not exceed 140°C.[3]
-
-
Workup:
-
Cool to RT. Acidify with dilute HCl to pH 3-4.
-
Observation: The product should precipitate. If oil forms, the temperature was likely too high, causing oligomerization.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use microwave heating to speed this up? A: Yes, but with caution. Microwave irradiation often creates "hot spots" that exceed the bulk temperature.
-
Recommendation: Set the microwave ceiling to 130°C and use a high-pressure vial. Microwave synthesis often reduces reaction time from 12 hours to 30 minutes for this substrate (Ref 2).
Q2: Why does the literature cite 200°C for Ullmann reactions? A: Those are "Classical" Ullmann conditions using unactivated copper bronze. Modern protocols use ligand-assisted catalysis (e.g., amino acids, diamines) which stabilize the active Cu(I) species, allowing the reaction to proceed efficiently at 80–110°C (Ref 3).
Q3: My solvent is boiling off. Can I seal the vessel? A: If you are using water or low-boiling alcohols, yes. However, 2-CBA substitution often releases small amounts of gas if side reactions occur.
-
Safety: Ensure your vessel is rated for the vapor pressure of your solvent at 130°C. We recommend high-boiling polar aprotic solvents (DMF, DMAc, NMP) to avoid pressure issues while maintaining the thermal window.
Q4: Does the counter-ion of the base affect the temperature?
A: Yes.
Decision Tree: Optimization Logic
Figure 2: Decision logic for selecting the initial temperature setpoint based on catalytic system.
References
-
Ma, D., et al. (2001). "Accelerating Effect of the Ortho-Carboxyl Group in Copper-Catalyzed Coupling Reactions." Journal of the American Chemical Society.[3] Link
-
Lange, J.H.M., et al. (2002). "Microwave-assisted synthesis of N-phenylanthranilic acid derivatives." Tetrahedron Letters. Link
-
Monnier, F., & Taillefer, M. (2009). "Catalytic C-N, C-O, and C-S bond formation with Cu." Angewandte Chemie International Edition. Link
-
Evano, G., et al. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceuticals." Chemical Reviews. Link
Sources
Technical Support Center: Stability of 2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid
CAS Number: 354128-84-0 Molecular Formula: C₁₄H₁₇NO₃S Molecular Weight: 279.36 g/mol Synonyms: 2-((2-Oxo-2-(piperidin-1-yl)ethyl)thio)benzoic acid; OTE-BA (Internal Designation)
Executive Technical Summary
Status: Conditionally Stable (Requires strict oxidation control).
2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid is a functionalized benzoic acid derivative containing a thioether (sulfide) linkage at the ortho position. While the amide (piperidine) and carboxylic acid moieties are chemically robust in standard cell culture environments (pH 7.2–7.6), the thioether linkage is a critical vulnerability .
Core Stability Risks:
-
S-Oxidation: The sulfur atom is susceptible to oxidation by Reactive Oxygen Species (ROS) present in cell culture media (e.g., H₂O₂), converting the active drug into inactive sulfoxide (+16 Da) and sulfone (+32 Da) metabolites.
-
pH-Dependent Solubility: As a benzoic acid derivative, solubility is strictly pH-dependent. Acidic shifts in media (metabolic acidosis in dense cultures) may trigger precipitation.
Critical Vulnerability Analysis: The Thioether Oxidation Pathway
The primary mechanism of compound loss in cell culture is S-oxidation . This reaction is accelerated by light, high oxygen tension, and ROS-generating cellular phenotypes (e.g., activated macrophages or cancer lines with high oxidative stress).
Degradation Mechanism Diagram
Caption: Stepwise S-oxidation pathway. The thioether converts to sulfoxide and sulfone, altering the molecular geometry and polarity, typically ablating biological activity.
Troubleshooting Guide & FAQs
Category A: Solubility & Precipitation
Q: I see a fine white precipitate immediately after adding the compound to the media. Why? A: This is likely "Solvent Shock."
-
Mechanism: The compound is dissolved in DMSO (highly organic).[1] When a concentrated stock (e.g., 100 mM) is added to aqueous media, the local concentration exceeds the aqueous solubility limit before it can disperse.
-
Solution:
-
Step-Down Dilution: Do not add 100 mM stock directly to the plate. Dilute the stock 1:10 in media first (intermediate stock), vortex immediately, and then add to the cells.
-
Check pH: Ensure your media is buffered to pH 7.4. If the media is old (pink/purple shift), the pH may be too high or low, affecting the ionization of the benzoic acid group (COO⁻ vs COOH).
-
Q: Can I store the compound in PBS? A: No. Benzoic acid derivatives have limited solubility in pure saline (PBS) at high concentrations.
-
Protocol: Store exclusively as a 10–50 mM stock in anhydrous DMSO at -20°C or -80°C. Only dilute into aqueous buffers immediately prior to use.
Category B: Stability & Potency
Q: My IC50 increases (potency drops) after 48 hours of incubation. Is the drug degrading? A: Yes, likely due to S-oxidation .
-
Diagnostic: Thioethers can oxidize to sulfoxides in media containing riboflavin (light-sensitive) or high ROS levels.
-
Correction:
-
Refresh Media: Replace drug-containing media every 24 hours to maintain active compound levels.
-
Minimize Light: Wrap plates in foil if your incubator has a glass door, as light catalyzes photo-oxidation of sulfur compounds in phenol red-containing media.
-
Q: Is the compound stable in freeze-thaw cycles? A: Limited stability. DMSO is hygroscopic (absorbs water from air). Repeated opening of the vial introduces water, which can cause the benzoic acid moiety to precipitate inside the frozen DMSO stock or accelerate hydrolysis.
-
Best Practice: Aliquot the DMSO stock into single-use vials (e.g., 20 µL) to avoid freeze-thaw cycles.
Validated Experimental Protocols
Protocol 1: QC Check for Oxidative Degradation (LC-MS)
Use this protocol if you suspect your compound has degraded in the media.
Objective: Quantify the ratio of Parent (Active) to Sulfoxide (Inactive).
Materials:
-
Spent media (from cell culture well, 24h or 48h post-treatment).
-
Fresh media (spiked with compound, t=0 control).
-
Acetonitrile (ACN) + 0.1% Formic Acid.
Workflow:
-
Extraction: Take 100 µL of media. Add 300 µL of ice-cold ACN to precipitate serum proteins.
-
Centrifugation: Spin at 14,000 x g for 10 mins at 4°C. Collect supernatant.
-
LC-MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX or Waters BEH).
-
Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).
-
Target Masses:
-
Parent: [M+H]⁺ = 280.36
-
Sulfoxide: [M+H]⁺ = 296.36 (+16 Da)
-
Sulfone: [M+H]⁺ = 312.36 (+32 Da)
-
-
Acceptance Criteria:
-
If Sulfoxide > 15% of Total Peak Area, the data is compromised. Reduce incubation time or refresh media more frequently.
Protocol 2: Solubility "Crash" Test
Perform this before starting any animal or high-concentration cellular study.
-
Prepare a 1000x stock in DMSO (e.g., 10 mM).
-
Pipette 1 µL of stock into 999 µL of warm (37°C) DMEM (with 10% FBS).
-
Vortex immediately for 5 seconds.
-
Visual Inspection: Hold the tube against a dark background.
-
Microscopy: Place 50 µL on a glass slide. Check for needle-shaped crystals (indicative of benzoic acid precipitation).
Stability Management Workflow
This diagram illustrates the decision logic for handling the compound to ensure data integrity.
Caption: Decision tree for handling 2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid to prevent precipitation and oxidation artifacts.
References
-
Thioether Oxidation Kinetics
- Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
- Source:Organic Letters (via NIH/PubMed).
- Relevance: Establishes the susceptibility of thioether linkages to H₂O₂ and hypochlorite oxid
-
URL:[Link]
-
Benzoic Acid Solubility
-
Title: Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.[3]
-
Source:IUPAC-NIST Solubility Data Series (University of North Texas).[3]
- Relevance: Defines the solubility parameters of benzoic acid derivatives, emphasizing the need for polar aprotic solvents (DMSO) and pH control.
-
URL:[Link]
-
-
DMSO Stock Stability
- Title: Samples in DMSO: Wh
- Source: Ziath / Pfizer Global R&D Present
- Relevance: Details the hygroscopic nature of DMSO and the risks of freeze-thaw cycles on compound stability.
-
URL:[Link]
-
Compound Identification
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Thiobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. digital.library.unt.edu [digital.library.unt.edu]
- 4. Thiobenzoic acid-CAS No. 98-91-9 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]
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Technical Support Center: Purification Strategies for Thiosalicylic Acid Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with thiosalicylic acid (TSA) and encounter challenges in removing the unreacted starting material from their final product. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the purity and integrity of your synthesis.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the workup and purification of reactions involving thiosalicylic acid.
Issue 1: My crude product is a sticky oil or refuses to crystallize, and I suspect TSA contamination.
Cause: Unreacted thiosalicylic acid can act as an impurity that inhibits the crystallization of your desired product. Its acidic nature and polarity can lead to the formation of eutectic mixtures or oils.
Solution: pH-Controlled Liquid-Liquid Extraction
This is the most robust frontline strategy for removing acidic impurities like TSA from neutral or basic final products. The principle lies in altering the solubility of TSA by changing its ionization state.[1][2][3][4]
-
Underlying Principle: Thiosalicylic acid, with a pKa of approximately 4.05 for its carboxylic acid group, is deprotonated in a basic aqueous solution (pH > 6) to form a water-soluble carboxylate salt.[5][6] Most neutral or basic organic products will remain in the organic phase, allowing for a clean separation.[3][7]
Detailed Protocol:
-
Dissolution: Dissolve your crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃).
-
Scientist's Note: Use sodium bicarbonate if your product is sensitive to stronger bases, as it is less likely to cause hydrolysis of esters or other sensitive functional groups.[1]
-
-
Separation: Shake the funnel gently at first to release any evolved CO₂ gas, then more vigorously. Allow the layers to separate and drain the aqueous (bottom) layer.
-
Repeat: Repeat the basic wash two more times to ensure complete removal of the TSA salt.
-
Neutral Wash (Brine): Wash the organic layer with a saturated NaCl solution (brine). This helps to remove residual water and any remaining inorganic base from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate your purified product.
-
Verification: Before and after extraction, spot your crude mixture and the purified organic layer on a TLC plate to confirm the removal of the TSA spot.
Issue 2: My final product is also acidic. How can I separate it from unreacted thiosalicylic acid?
Cause: When both the starting material and the product are acidic, simple acid-base extraction is not effective. Separation must rely on other differences in physical properties.
Solution 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system can be found where the solubility of your product and TSA differ significantly with temperature.[8]
Detailed Protocol:
-
Solvent Screening: The ideal solvent should dissolve your product completely at high temperatures but poorly at low temperatures, while TSA should either be very soluble or very insoluble at all temperatures.[8]
-
Procedure:
-
Dissolve the impure solid in a minimum amount of the chosen hot solvent.
-
If colored impurities are present, you can add a small amount of activated charcoal and boil for a few minutes.[8]
-
Filter the hot solution through a pre-heated funnel to remove any insoluble impurities (and charcoal, if used).
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[10]
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals thoroughly.
-
Solution 2: Flash Column Chromatography
For mixtures that are difficult to separate by extraction or recrystallization, flash column chromatography is the method of choice.[11] It separates compounds based on their differential adsorption to a stationary phase.
Detailed Protocol:
-
Stationary Phase Selection: Silica gel is the most common choice for separating a wide variety of compounds, including acids.[11]
-
Mobile Phase (Eluent) Selection:
-
Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. The goal is to find a system that gives good separation between your product's spot and the TSA spot (a difference in Rf values of at least 0.2 is ideal).
-
For acidic compounds, adding a small amount of acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent is often necessary. This suppresses the deprotonation of the acids, preventing "tailing" or smearing on the column and leading to sharper peaks.[12]
-
-
Column Packing and Loading:
-
Pack the column with silica gel as a slurry in your chosen eluent.
-
Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent if necessary) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent to get a dry powder ("dry loading"), which is then carefully added to the top of the packed column. This technique generally provides better resolution than loading the sample as a concentrated liquid.
-
-
Elution and Fraction Collection:
-
Run the column using positive pressure, collecting fractions.
-
Monitor the fractions by TLC to determine which ones contain your pure product.
-
Combine the pure fractions and evaporate the solvent.
-
Method Selection Guide
Choosing the right purification strategy is critical for success. Use this decision tree to guide your choice.
Frequently Asked Questions (FAQs)
Q1: How can I quickly check my crude product for the presence of thiosalicylic acid?
A1: Thin-Layer Chromatography (TLC) is the fastest method.[13] Spot your crude reaction mixture on a silica gel TLC plate alongside a spot of pure thiosalicylic acid as a reference. Elute the plate with a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes, with a drop of acetic acid). After elution, visualize the plate. Thiosalicylic acid has a conjugated system and should be visible under a UV lamp at 254 nm.[14] If your product is not UV-active, you can use a chemical stain. Iodine vapor is a general stain that visualizes many organic compounds as brown or yellow spots.[14]
Q2: What are the key physical properties of thiosalicylic acid I should be aware of?
A2: Understanding these properties is fundamental to designing your purification strategy.
| Property | Value | Significance for Purification |
| Appearance | White to light yellow crystalline powder[15] | Can impart color to impure products. |
| Melting Point | 162-165 °C[5][6] | A depressed or broad melting point of your product can indicate TSA contamination. |
| pKa (Carboxylic Acid) | ~4.05[5][6] | Key for acid-base extraction; it will be deprotonated and water-soluble at pH > 6. |
| Solubility | Soluble in hot water, ethanol, diethyl ether, and glacial acetic acid; slightly soluble in DMSO.[5][6][15][16][17] | Crucial for selecting recrystallization solvents and chromatography mobile phases. |
| Stability | Air and light sensitive; can oxidize to form dithiosalicylic acid.[6][18] | Handle under an inert atmosphere where possible and avoid prolonged storage in solution. |
Q3: I performed a basic wash, but my product still seems impure. What could have gone wrong?
A3: There are several possibilities:
-
Insufficient Washing: You may not have used enough basic solution or performed enough washes to remove all the TSA. Three washes are typically recommended.
-
Emulsion Formation: An emulsion between the organic and aqueous layers can trap impurities. To break an emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
-
Product Hydrolysis: If your product contains a sensitive functional group (like an ester), a strong base (like NaOH) or prolonged exposure to a weaker base could have caused it to degrade, creating new impurities.
-
Product is also Acidic: If your product has an acidic proton, it may have been partially or fully extracted into the aqueous layer along with the TSA.
Q4: Are there any specific analytical techniques to quantify residual thiosalicylic acid?
A4: Yes. While TLC is excellent for qualitative checks, quantitative analysis requires more advanced methods. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[19][20] You can develop a method using a C18 reversed-phase column with a UV detector. By creating a calibration curve with known concentrations of pure thiosalicylic acid, you can accurately quantify its percentage in your final product. Mass spectrometry (MS) can also be coupled with chromatography (LC-MS or GC-MS) for highly sensitive and selective detection.[19][20][21]
Visualizing the Extraction Workflow
The following diagram illustrates the logical flow of a pH-controlled liquid-liquid extraction to separate an acidic impurity (TSA) from a neutral final product.
References
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Thiosalicylic acid - Wikipedia . Wikipedia. [Link]
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Thiosalicylic acid - Organic Syntheses Procedure . Organic Syntheses. [Link]
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Column chromatography - Columbia University . Columbia University. [Link]
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Acid–base extraction - Wikipedia . Wikipedia. [Link]
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Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - MDPI . MDPI. [Link]
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Liquid-liquid extraction for neutral, acidic and basic compounds . Organic Chemistry. [Link]
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Extraction - Concept - JoVE . Journal of Visualized Experiments. [Link]
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2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
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Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed . PubMed. [Link]
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Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques . University of Parma. [Link]
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Rapid and Thiol-Specific High-Throughput Assay for Simultaneous Relative Quantification of Total Thiols, Protein Thiols, and Nonprotein Thiols in Cells | Analytical Chemistry - ACS Publications . ACS Publications. [Link]
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Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2 . Waters Corporation. [Link]
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How does an acid pH affect reversed-phase chromatography separations? - Biotage . Biotage. [Link]
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Enantiomer separation of acidic compounds - Daicel Chiral Technologies . Daicel Chiral Technologies. [Link]
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Column chromatography of carboxylic acids? : r/chemistry - Reddit . Reddit. [Link]
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How to detect compounds on TLC plates? - Blog - Filter-Bio . Filter-Bio. [Link]
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Synthesis of thiosalicylic acid amide - PrepChem.com . PrepChem. [Link]
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M. D. ALDERSON MEMORIAL LIBRARY . West Virginia University. [Link]
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Recrystallization of Salicylic acid . SlideShare. [Link]
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Simple methods for the detection and quantification of thiols from Crithidia fasciculata and for the isolation of trypanothione - PubMed . PubMed. [Link]
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2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem . PubChem. [Link]
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Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall . Chemistry Hall. [Link]
-
Preparation and Re-crystallization of Salicylic Acid . Al-Mustaqbal University College. [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of Piperidine and Pyrrolidine Thiobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the most utilized saturated nitrogen heterocycles, the six-membered piperidine and the five-membered pyrrolidine rings are considered "privileged scaffolds" due to their prevalence in a vast number of biologically active compounds.[1] This guide provides an in-depth technical comparison of the biological activities of piperidine and pyrrolidine thiobenzoic acid derivatives, synthesizing data from available literature to inform rational drug design and development.
Introduction: The Structural and Physicochemical Rationale
The fundamental difference between piperidine and pyrrolidine lies in their ring size—a six-membered versus a five-membered heterocycle, respectively.[2] This seemingly minor variation imparts distinct conformational and physicochemical properties that can significantly impact biological activity.
Piperidine , with its chair-like conformation, offers a more rigid and defined three-dimensional structure.[3] Pyrrolidine , on the other hand, exhibits greater conformational flexibility through a phenomenon known as "pseudorotation".[4][5] These structural nuances dictate the spatial orientation of substituents, which is a critical determinant of target engagement.
From a physicochemical standpoint, both are basic secondary amines, though pyrrolidine is slightly more basic.[6] However, piperidine is generally more lipophilic than pyrrolidine, a factor that can influence cell permeability, solubility, and metabolic stability.[3] The choice between these scaffolds, therefore, represents a strategic decision to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a potential therapeutic agent.[3]
Comparative Biological Activities: Insights from Analogous Scaffolds
Direct comparative studies on the biological activity of piperidine versus pyrrolidine thiobenzoic acids are limited in the current body of scientific literature. However, valuable insights can be gleaned from comparative analyses of structurally related benzamide analogues, which share a similar amide linkage to the heterocyclic ring.
A key study comparing pyrrolidinyl and piperidinyl benzamides as anticonvulsant agents revealed a significant divergence in their biological activity. The pyrrolidinyl benzamide demonstrated efficacy against electroshock-induced seizures, whereas the corresponding piperidinyl benzamide was inactive.[7] This difference in activity was attributed to the superior ability of the pyrrolidinyl derivative to block voltage-gated sodium channels.[7] The authors suggested that the less bulky and more hydrophilic nature of the pyrrolidine-containing compound might facilitate its approach to the sodium channel via a narrow and hydrophilic pathway.[7]
This example underscores a critical principle in medicinal chemistry: even a subtle change in the heterocyclic scaffold can have a profound impact on biological activity. The choice between a piperidine and a pyrrolidine ring can therefore be a determining factor in the potency and efficacy of a drug candidate.
Experimental Data Summary
To illustrate the potential differences in biological activity, the following table summarizes the anticonvulsant activity and sodium channel blocking potency of the aforementioned benzamide analogues. While not thiobenzoic acids, this data provides the closest available experimental comparison.
| Compound Class | Anticonvulsant Activity (ED50, mg/kg, i.p.) | Sodium Channel Blockade (IC50, µM) | Reference |
| Pyrrolidinyl Benzamide | 35 | 118 | [7] |
| Piperidinyl Benzamide | >100 (inactive) | 396 | [7] |
Key Biological Activities of Piperidine and Pyrrolidine Derivatives
While direct comparative data for thiobenzoic acids is scarce, both piperidine and pyrrolidine scaffolds are independently well-established in a multitude of therapeutic areas.
Piperidine Derivatives:
The piperidine ring is a structural feature in numerous pharmaceuticals and natural products, exhibiting a broad spectrum of pharmacological activities.[8] These include:
-
Anticancer Activity: Piperidine derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt/mTOR.[3]
-
Antimicrobial Activity: A wide range of piperidine-containing compounds have demonstrated significant antibacterial and antifungal properties.[2][9]
-
CNS Activity: The piperidine scaffold is a common feature in drugs targeting the central nervous system, including antipsychotics and analgesics.[10]
Pyrrolidine Derivatives:
The five-membered pyrrolidine ring is also a versatile scaffold in drug discovery, known for its presence in numerous bioactive natural products and synthetic compounds.[11][12] Its derivatives have shown significant potential in:
-
Anticancer and Antimicrobial Applications: Pyrrolidine-based compounds have been extensively investigated for their cytotoxic and antimicrobial effects.[11][13]
-
Enzyme Inhibition: The pyrrolidine scaffold is a key component of inhibitors for various enzymes, including dihydrofolate reductase (DHFR).[13]
-
Anticonvulsant Activity: As highlighted earlier, certain pyrrolidine derivatives have demonstrated potent anticonvulsant properties.[7]
Experimental Protocols
The evaluation of the biological activity of these compounds typically involves a series of in vitro and in vivo assays. The following are representative protocols for assessing cytotoxic and antimicrobial activities.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the metabolic activity of cells and, by extension, their viability.[3]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (piperidine and pyrrolidine thiobenzoic acids) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for In Vitro Cytotoxicity Assay:
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2]
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi).
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Logical Flow for MIC Determination:
Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Perspectives
The choice between a piperidine and a pyrrolidine scaffold in the design of thiobenzoic acid derivatives is a nuanced decision that must be guided by the specific therapeutic target and desired pharmacological profile. While both are "privileged scaffolds" capable of imparting a wide range of biological activities, their subtle differences in size, conformation, and physicochemical properties can lead to significant variations in potency, selectivity, and ADME characteristics.
The available data from analogous benzamide compounds suggests that the smaller, more flexible pyrrolidine ring may offer advantages in certain contexts, such as targeting specific ion channels. However, the greater structural rigidity of the piperidine ring may be beneficial for optimizing interactions with other biological targets.
Future research should focus on the direct comparative synthesis and biological evaluation of piperidine and pyrrolidine thiobenzoic acid derivatives against a panel of relevant targets (e.g., cancer cell lines, microbial strains, and specific enzymes). Such studies will provide the much-needed empirical data to establish clear structure-activity relationships and guide the rational design of next-generation therapeutics based on these important heterocyclic scaffolds.
References
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- He, X., et al. (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA)
- Kocabaş, H., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
- International Journal of New R&D. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4).
- Fakkert, E., et al. (1991). Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel. European Journal of Pharmacology, 201(1), 59-65.
- Saeed, A., et al. (2023).
- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. University of Palermo Institutional Research Archive.
- Mokale, S. N., et al. (2015). Synthesis, in-vitro screening and docking analysis of novel Pyrrolidine and Piperidine substituted ethoxy chalcone as Anticancer agents. Medicinal Chemistry Research, 24(5), 2058-2068.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Singh, R., et al. (2014). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmaceutical Research, 3(7), 899-923.
- BenchChem. (n.d.). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem.
- BenchChem. (n.d.). comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs. BenchChem.
- Wikipedia. (n.d.). Thiobenzoic acid.
- Eduncle. (2020). Pyrrolidines and piperidines which is more basic....??.
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- Asian Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
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- PubMed. (n.d.). Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel.
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MDPI. (n.d.). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][11]benzothiazole Derivatives via Microwave-Assisted Synthesis.
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A Comparative Guide to the Infrared Spectroscopy of Carbonyl and Carboxyl Groups in 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}benzoic acid (CAS 354128-84-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Molecular Structure Through Vibrational Spectroscopy
In the landscape of pharmaceutical research and development, the precise characterization of molecular entities is paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering a non-destructive window into the functional groups that define a molecule's identity and reactivity. This guide provides an in-depth comparative analysis of the IR spectroscopic signatures of the carbonyl (C=O) and carboxyl (COOH) groups within the compound 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}benzoic acid (CAS 354128-84-0).
The subject molecule, possessing both a carboxylic acid and an amide functional group, presents a rich field for IR spectral interpretation. The vibrational frequencies of these groups are sensitive to their local chemical environment, including electronic effects and hydrogen bonding. Understanding these nuances is critical for confirming molecular identity, assessing purity, and studying intermolecular interactions. This guide will delve into the expected IR absorption peaks for CAS 354128-84-0 and compare them with experimental data from structurally relevant compounds, namely benzoic acid and 1-acetylpiperidine, to provide a robust analytical framework.
Comparative Analysis of IR Absorption Peaks
The IR spectrum of 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}benzoic acid is predicted to exhibit characteristic absorption bands for its constituent functional groups. The precise location of these peaks can be understood by comparing them to simpler, yet structurally analogous, molecules.
| Functional Group | Predicted Range for CAS 354128-84-0 (cm⁻¹) | Benzoic Acid (Experimental, cm⁻¹) | 1-Acetylpiperidine (Experimental, cm⁻¹) | Rationale for Predicted Position |
| Carboxyl O-H Stretch | 2500-3300 (very broad) | 2500-3300 (very broad)[1][2] | N/A | The carboxylic acid group readily forms intermolecular hydrogen bonds, leading to a characteristically broad and strong absorption band. This is a hallmark of carboxylic acids in the condensed phase.[1][2] |
| Aromatic C-H Stretch | 3000-3100 | ~3071[3] | N/A | The stretching vibrations of C-H bonds on the benzene ring typically appear just above 3000 cm⁻¹.[4] |
| Aliphatic C-H Stretch | 2850-2960 | N/A | 2800-3000[1] | The piperidine ring and the ethyl linker contain sp³ hybridized C-H bonds, which absorb in this region. |
| Carboxyl C=O Stretch | 1680-1710 | ~1685[3] | N/A | For aromatic carboxylic acids, conjugation with the benzene ring lowers the carbonyl stretching frequency compared to saturated carboxylic acids.[3] |
| Amide C=O Stretch (Amide I Band) | ~1650 | N/A | ~1650[1] | The carbonyl stretch of a tertiary amide, like the one in this molecule, is typically found in this region.[1] |
| Aromatic C=C Stretch | 1450-1600 | ~1600 and ~1500[4] | N/A | The stretching vibrations of the carbon-carbon bonds within the benzene ring give rise to characteristic absorptions in this fingerprint region.[4] |
| Carboxyl C-O Stretch | 1210-1320 | ~1292[3] | N/A | The stretching vibration of the C-O single bond in the carboxylic acid group is a strong and useful diagnostic peak.[3] |
| Carboxyl O-H Bend | 900-960 (broad) | ~934[3] | N/A | Out-of-plane bending of the hydroxyl proton in the carboxylic acid dimer results in a broad absorption in this region.[3] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
To empirically determine the IR spectrum of a solid sample such as CAS 354128-84-0, Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a rapid and reliable method.
Instrumentation:
-
FTIR Spectrometer (e.g., Bruker Tensor II, Agilent Cary 630)
-
ATR accessory with a diamond or germanium crystal
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. Use a solvent such as isopropanol to wipe the crystal and allow it to fully evaporate.
-
Collect a background spectrum. This measures the absorbance of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Place a small amount of the solid sample (typically a few milligrams) onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.
-
-
Data Processing:
-
The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks corresponding to the functional groups of interest.
-
Workflow Visualization
The following diagram illustrates the key steps in the acquisition and analysis of an IR spectrum for molecular characterization.
Caption: A flowchart of the experimental workflow for acquiring and analyzing an IR spectrum using an ATR-FTIR spectrometer.
Conclusion
While an experimental IR spectrum for 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}benzoic acid (CAS 354128-84-0) is not publicly available at the time of this writing, a comprehensive understanding of its expected spectral features can be achieved through a comparative analysis with structurally related compounds. The presence of a very broad O-H stretch from 2500-3300 cm⁻¹, a carboxyl C=O stretch around 1680-1710 cm⁻¹, and an amide C=O stretch near 1650 cm⁻¹ would be strong indicators of the compound's identity. This guide provides the foundational knowledge for researchers to interpret the IR spectrum of this and similar molecules, aiding in the critical process of molecular characterization in drug discovery and development.
References
-
Filo. (2026, January 5). The infrared spectrum of benzoic acid is shown below. Interpret the spect.... Retrieved from [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
NIST. Benzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid. Retrieved from [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
Sources
A Researcher's Guide to Confirming C₁₄H₁₇NO₃S: A Comparative Analysis of Elemental Data
In the landscape of drug discovery and chemical synthesis, the unambiguous confirmation of a newly synthesized molecule's identity and purity is the bedrock of all subsequent research. For a target compound with the molecular formula C₁₄H₁₇NO₃S, elemental analysis serves as a fundamental, quantitative checkpoint. This guide provides a comprehensive overview for researchers and drug development professionals on leveraging elemental analysis, interpreting its data, and understanding its synergistic role alongside other modern analytical techniques.
The Theoretical Benchmark: Calculating the Elemental Composition
Before any analysis begins, the expected elemental composition must be calculated from the molecular formula. This theoretical data is the "gold standard" against which all experimental results are measured.
Molecular Formula: C₁₄H₁₇NO₃S Molecular Weight: 279.36 g/mol
The expected mass percentages of each element are calculated as follows:
-
% Carbon (C): (14 * 12.011) / 279.36 * 100 = 60.19%
-
% Hydrogen (H): (17 * 1.008) / 279.36 * 100 = 6.13%
-
% Nitrogen (N): (1 * 14.007) / 279.36 * 100 = 5.01%
-
% Sulfur (S): (1 * 32.06) / 279.36 * 100 = 11.48%
These theoretical values are summarized below.
| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 14 | 168.154 | 60.19 |
| Hydrogen | H | 1.008 | 17 | 17.136 | 6.13 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.01 |
| Sulfur | S | 32.06 | 1 | 32.060 | 11.48 |
| Oxygen | O | 15.999 | 3 | 47.997 | 17.18 |
| Total | 279.354 | 100.00 |
The Gold Standard: CHNS Combustion Analysis
The most common and reliable method for determining the carbon, hydrogen, nitrogen, and sulfur content of an organic compound is combustion analysis.[1][2] This technique provides a direct measure of the elemental ratios within the sample.
Principle of Operation
The core principle involves the complete and instantaneous combustion of a small, precisely weighed amount of the sample in a high-temperature (around 1150 °C), oxygen-rich environment.[2] This process breaks the molecule down into simple, stable gases (CO₂, H₂O, N₂, and SO₂). These gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[2][3][4]
Experimental Protocol: Sample Submission for Analysis
Trustworthy data begins with meticulous sample preparation. While the instrumental analysis is automated, the sample you provide is the critical input.
-
Sample Purity: Ensure the sample is as pure as possible. Residual solvents or chromatographic impurities will significantly skew the results. The sample should be dried thoroughly under high vacuum to remove any water or organic solvents.
-
Sample Amount: Typically, 2-5 mg of solid material is required.[2] It is good practice to provide slightly more than the minimum required amount. Liquid samples can also be analyzed but may require special handling.[2][5]
-
Homogeneity: The sample must be homogeneous. If it is a crystalline solid, grind it into a fine powder to ensure the small amount taken for analysis is representative of the entire batch.
-
Submission Form: Accurately fill out the analysis submission form.
-
Provide the Theoretical Formula (C₁₄H₁₇NO₃S): This is crucial for the instrument's software to calculate the final percentages and for the analyst to assess the results.
-
Disclose All Elements Present: Mention the presence of all elements, including those not being analyzed (e.g., oxygen). Some elements, like fluorine or phosphorus, can require special reagents (e.g., vanadium pentoxide) to prevent interference and ensure complete combustion.[6]
-
Note Physical Properties: Indicate if the sample is hygroscopic, air-sensitive, or has a low melting/boiling point.
-
Interpreting the Data: Acceptance Criteria and Troubleshooting
The output from the elemental analyzer is a report listing the experimental percentages of C, H, N, and S. The critical step is comparing this to the theoretical values.
Acceptance Criteria
For a new compound to be considered pure and its formula confirmed, the experimental values should be in close agreement with the calculated values. The widely accepted tolerance in academic journals and for pharmaceutical characterization is ±0.4% of the theoretical value.[7]
| Element | Theoretical % | Result A (Acceptable) | Deviation | Result B (Unacceptable) | Deviation |
| C | 60.19 | 60.01 | -0.18 | 61.25 | +1.06 |
| H | 6.13 | 6.20 | +0.07 | 6.85 | +0.72 |
| N | 5.01 | 4.95 | -0.06 | 4.98 | -0.03 |
| S | 11.48 | 11.55 | +0.07 | 11.51 | +0.03 |
Analysis of Results:
-
Result A: All values fall within the ±0.4% tolerance. This result strongly supports the assigned formula of C₁₄H₁₇NO₃S and indicates a high degree of sample purity.
-
Result B: The carbon and hydrogen values are significantly outside the acceptable range. This indicates a problem.
Troubleshooting Unacceptable Results
-
High C and H values: This often points to the presence of a residual organic solvent with a high C/H ratio, such as grease or an alkane solvent.
-
Low C, H, N, S values: This could indicate the presence of an inorganic impurity (e.g., silica gel from chromatography, salts) that does not combust to the detected gases. It could also suggest the sample is hydrated (contains water), which would artificially lower the percentages of other elements.
-
One element is off: If a single element's value is incorrect while others are acceptable, it might suggest an incomplete reaction or a specific type of impurity.
A Comparative Perspective: The Role of Elemental Analysis in Modern Analytics
Elemental analysis does not exist in a vacuum. It is one piece of the analytical puzzle, providing unique information that is complementary to other techniques.
| Technique | Primary Information | Strengths | Limitations |
| Elemental Analysis (EA) | Elemental Ratios (Empirical Formula), Purity | Direct, quantitative measure of bulk composition; cost-effective.[8] | Provides no structural information; sensitive to impurities. |
| High-Res Mass Spec (HRMS) | Accurate Mass (Molecular Formula) | Extremely high mass accuracy (often <5 ppm), suggests molecular formula.[7] | Does not quantify bulk purity; isomers have the same mass. |
| NMR Spectroscopy (¹H, ¹³C) | Molecular Structure, Purity (via integration) | Unparalleled for structural elucidation; can detect and quantify impurities.[7] | Less direct for elemental composition; complex spectra can be challenging to interpret. |
| ICP-OES / ICP-MS | Trace Elemental Impurities | Highly sensitive for detecting trace metals and other elements (ppm/ppb levels).[9][10][11] | Not suitable for determining bulk C, H, N, S composition of the primary compound. |
The relationship between these key techniques can be visualized as a system of checks and balances, each providing a different layer of evidence to confirm the identity and purity of C₁₄H₁₇NO₃S.
Conclusion
For any researcher working with novel chemical entities like C₁₄H₁₇NO₃S, elemental analysis is more than a legacy technique; it is an essential, quantitative tool for purity determination.[8] While HRMS provides a precise molecular formula and NMR elucidates the intricate structure, elemental analysis uniquely confirms the bulk elemental composition of the sample. An experimental result for C, H, N, and S that falls within ±0.4% of the theoretical values provides strong, independent evidence that the synthesized compound is indeed the correct molecule and possesses a high degree of purity. In the rigorous world of scientific research and drug development, this foundational data is indispensable.
References
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.).
- Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers.
- Basic principles and tests of organic element analysis. (2024, March 7). Universal Lab Blog.
- Approaching Elemental Impurity Analysis. (2021, February 2). Pharmaceutical Technology.
- Element analysis. (n.d.).
- Experiment 5; Detection of Elements in Organic Compounds. (n.d.).
- Organic Chemistry/Analytical techniques/Elemental analysis. (n.d.). Wikibooks.
- Elemental Impurity Analysis in Pharmaceuticals. (n.d.). HPCi Media.
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.).
- Elemental & TOC analyzers for the pharmaceutical industry. (n.d.). Elementar.
- Comparison of Elemental Analysis Techniques. (2023, August 15). Measurlabs.
- Comparison of elemental analysis techniques - advantages of XRF in comparison with ICP and AAS. (2018, February 1). Malvern Panalytical.
- Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 257-260. DOI:10.1039/D1QI01379C.
- Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. (n.d.). MDPI.
- Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. (2025, October 15). ResearchGate.
- An International Study Evaluating Elemental Analysis. (n.d.). PMC - NIH.
- CHN(O)S Elemental Analysis. (n.d.). Measurlabs.
- Elemental analysis: operation & applications. (n.d.). Elementar.
- Methods - C/H/N. (n.d.). Mikroanalytisches Laboratorium.
- Elemental Analyser for Biomass Analysis. (n.d.). Celignis.
Sources
- 1. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 2. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 3. Elemental analysis: operation & applications - Elementar [elementar.com]
- 4. Elemental Analyser for Biomass Analysis - Celignis Biomass Analysis Laboratory [celignis.com]
- 5. measurlabs.com [measurlabs.com]
- 6. C/H/N [mikrolabor.univie.ac.at]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 9. smithers.com [smithers.com]
- 10. pharmtech.com [pharmtech.com]
- 11. measurlabs.com [measurlabs.com]
Crystal structure analysis of 2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid
Comprehensive Guide to the Solid-State Analysis of 2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic Acid
Executive Summary: The Crystallographic Challenge
2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid (CAS: 354128-84-0) represents a classic "flexible linker" challenge in small-molecule crystallography.[1][2][3] Structurally, it consists of three distinct domains:[1][2][3]
-
The Anchor: A rigid benzoic acid moiety (strong H-bond donor/acceptor).[1][2][3]
-
The Tail: A piperidine amide group (steric bulk + H-bond acceptor).[1][2][3]
For researchers and drug developers, the "performance" of this molecule is defined by its Solid-State Form (Polymorph) .[1][2][3] The arrangement of these three domains in the crystal lattice dictates solubility, bioavailability, and chemical stability.[1][2][3]
This guide compares the Free Acid form against its primary alternatives (Salts and Co-crystals) and provides a rigorous protocol for determining its crystal structure.[1][2][3]
Comparative Analysis: Free Acid vs. Engineered Solid Forms
In drug development, the "Alternative" to a Free Acid crystal is often a Salt or Co-crystal designed to improve physicochemical properties.[1][2][3] The following table compares the theoretical performance of the target molecule's Free Acid form against standard engineered alternatives.
| Feature | Free Acid (Target) | Alternative A: Sodium Salt | Alternative B: Piperazine Co-crystal |
| Crystal Packing Force | Homosynthon: Carboxylic acid dimers ( | Ionic: Charge-assisted H-bonds (COO⁻[1][2][3]···Na⁺).[1][2][3] | Heterosynthon: Acid-Base H-bonds (COOH[1][2][3]···N). |
| Aqueous Solubility | Low: Limited by the lipophilic piperidine ring and stable dimer packing.[1][2][3] | High: Ionic lattice breaks down easily in water.[1][2][3] | Moderate/Tunable: Depends on co-former solubility.[1][2][3] |
| Hygroscopicity | Low: Tightly packed non-polar domains usually repel moisture.[1][2][3] | High: Salt lattices often attract water (hydrate risk).[1][2][3] | Low/Moderate: Generally stable.[1][2][3] |
| Crystallization Risk | Polymorphism: High risk due to flexible thioether linker allowing multiple conformations.[1][2][3] | Disorder: Counter-ions can be disordered; hydrate formation is common.[1][2][3] | Stoichiometry: Risk of non-integer stoichiometry.[1][2][3] |
| Development Verdict | Preferred for oral stability if bioavailability is sufficient.[1][2][3] | Preferred for IV formulations or rapid dissolution needs.[1][2][3] | Preferred for IP extension or fine-tuning dissolution.[1][2][3] |
Structural Analysis & Mechanistic Insights
To successfully analyze the crystal structure of 2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid, one must understand the competing intermolecular forces.[1][2][3]
A. The Primary Interaction: Carboxylic Acid Dimerization
The benzoic acid moiety will almost invariably drive the long-range order.[1][2][3] In the absence of a strong base, the carboxylic acid groups (
-
Graph Set Notation:
-
Geometry: Two molecules face each other, linking
.[1][2][3] -
Causality: This is the strongest neutral interaction (
), creating a stable "ribbon" or "dimer" motif that acts as the scaffold for the crystal.[1][2][3]
B. The Conformational "Switch": The Thioether Linker
The sulfur atom introduces a "kink."[1][2][3] Unlike an ether (-O-) or methylene (-CH2-) link, the C-S-C bond angle is approx
-
Impact: This allows the piperidine tail to fold back towards the benzene ring (U-shape) or extend outwards (Z-shape).[1][2][3]
-
Intramolecular Lock: Watch for a non-covalent interaction between the Amide Oxygen and the Thioether Sulfur (
interaction), which often rigidifies the molecule in the solid state.[1][2][3]
C. The Piperidine Chair
The piperidine ring will adopt a Chair Conformation to minimize steric strain.[1][2][3] In the crystal lattice, these rings often stack via Van der Waals forces (hydrophobic effect), creating "greasy layers" sandwiched between the polar hydrogen-bonding layers.[1][2][3]
Experimental Protocol: Single Crystal Growth & Solution
Objective: Obtain X-ray quality single crystals (
Phase 1: Solvent Screening (The "Like-Dissolves-Like" Balance)
Since the molecule has both polar (Acid) and non-polar (Piperidine/Thio) parts, a single solvent is rarely sufficient.[1][2][3] Use a binary solvent system.
Phase 2: Slow Evaporation Protocol
-
Dissolution: Dissolve
of 2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid in of MeOH/Acetone (1:1) in a vial.-
Tip: Sonicate for 5 minutes to ensure complete dissolution.
-
-
Filtration: Filter through a
PTFE syringe filter into a clean vial (removes dust nuclei). -
Nucleation Control: Cover the vial with Parafilm. Poke 3 small holes with a needle.[1][2][3]
-
Incubation: Store at
(fridge) and (bench).
Phase 3: Structure Solution (SHELX/OLEX2 Workflow)
-
Collection: Collect data at
(Cryostream). -
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ) . These Centrosymmetric groups are favored by the carboxylic acid dimer.[1][2][3] -
Refinement:
Visualization: Solid-State Characterization Workflow
The following diagram outlines the logical decision tree for characterizing this molecule, from synthesis to final form selection.
Figure 1: Strategic workflow for the solid-state characterization of thio-benzoic acid derivatives, prioritizing single-crystal analysis for structural insight and powder diffraction for bulk verification.
References
-
PubChem. (n.d.).[1][2][3] 2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid (CID 28378662).[1][2][3] National Center for Biotechnology Information.[1][2][3] Retrieved from [Link][1][2][3]
-
Desiraju, G. R. (2003).[1][2][3] Crystal Engineering: The Design of Organic Solids.[1][2][3] Elsevier.[1][2][3] (Foundational text on supramolecular synthons like the Carboxylic Acid Dimer).
-
Tan, S. L., & Tiekink, E. R. T. (2019).[1][2][3][5] A 1:2 co-crystal of 2,2′-dithiodibenzoic acid and benzoic acid.[1][2][3][5] Acta Crystallographica Section E. (Comparative study of thiosalicylic acid packing motifs).
-
Bernstein, J. (2002).[1][2][3] Polymorphism in Molecular Crystals.[1][2][3] Oxford University Press.[1][2][3] (Authoritative source on polymorphic screening protocols).
-
Sheldrick, G. M. (2015).[1][2][3][6] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[1][2][3] (Standard protocol for refinement).
Sources
- 1. (2R)-4-oxo-2-[(3S,4R)-2-oxo-3-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-4-[(E)-2-phenylethenyl]azetidin-1-yl]-N-[(1S)-1-phenylethyl]-4-[4-(2-piperidin-1-ylethyl)piperidin-1-yl]butanamide | C44H53N5O5 | CID 165437864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. znaturforsch.com [znaturforsch.com]
- 3. smu-tao-group.github.io [smu-tao-group.github.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
